2-fluorophenyl 3,5-dichloro-4-propoxybenzoate
Overview
Description
2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorophenyl group, dichlorophenyl group, and a propoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluorophenyl 3,5-dichloro-4-propoxybenzoate typically involves the esterification of 3,5-dichloro-4-propoxybenzoic acid with 2-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzoate moiety, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,5-dichloro-4-propoxybenzoic acid.
Reduction: Formation of 2-fluorophenyl 3,5-dichloro-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-fluorophenyl 3,5-dichloro-4-propoxybenzoate largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The propoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
- 2-Fluorophenyl 3,5-dichlorobenzoate
- 2-Fluorophenyl 4-propoxybenzoate
- 3,5-Dichloro-4-propoxybenzoic acid
Comparison: 2-Fluorophenyl 3,5-dichloro-4-propoxybenzoate is unique due to the combination of its substituents, which confer distinct chemical and physical properties. Compared to 2-fluorophenyl 3,5-dichlorobenzoate, the presence of the propoxy group in the former enhances its hydrophobicity and potential interactions with lipid membranes. In contrast, 2-fluorophenyl 4-propoxybenzoate lacks the dichloro substitution, which may affect its reactivity and stability. The comparison highlights the importance of specific substituent patterns in determining the compound’s behavior and applications.
Properties
IUPAC Name |
(2-fluorophenyl) 3,5-dichloro-4-propoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2FO3/c1-2-7-21-15-11(17)8-10(9-12(15)18)16(20)22-14-6-4-3-5-13(14)19/h3-6,8-9H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSLQNBQTQTAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C(=O)OC2=CC=CC=C2F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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